molecular formula C15H35NSi B14703559 3-(Tributylsilyl)propan-1-amine CAS No. 17907-98-1

3-(Tributylsilyl)propan-1-amine

Cat. No.: B14703559
CAS No.: 17907-98-1
M. Wt: 257.53 g/mol
InChI Key: LUGKWMHQSJGTKA-UHFFFAOYSA-N
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Description

3-(Tributylsilyl)propan-1-amine is an organosilicon compound characterized by the presence of a tributylsilyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tributylsilyl)propan-1-amine typically involves the reaction of 3-chloropropan-1-amine with tributylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

3-chloropropan-1-amine+tributylchlorosilaneThis compound+HCl\text{3-chloropropan-1-amine} + \text{tributylchlorosilane} \rightarrow \text{this compound} + \text{HCl} 3-chloropropan-1-amine+tributylchlorosilane→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Tributylsilyl)propan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Reactions: Products include substituted amines and amides.

    Oxidation: Products include corresponding oxides or hydroxylamines.

    Reduction: Products include reduced amines or hydrocarbons.

Scientific Research Applications

3-(Tributylsilyl)propan-1-amine has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of silicon-based materials and coatings.

    Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of 3-(Tributylsilyl)propan-1-amine involves its interaction with specific molecular targets. The tributylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethoxysilyl)propan-1-amine
  • 3-(Triethoxysilyl)propan-1-amine
  • 3-(Diethylamino)propyl trimethoxysilane

Uniqueness

3-(Tributylsilyl)propan-1-amine is unique due to the presence of the bulky tributylsilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where steric hindrance and hydrophobicity are advantageous, such as in the stabilization of reactive intermediates and the modification of surface properties.

Properties

CAS No.

17907-98-1

Molecular Formula

C15H35NSi

Molecular Weight

257.53 g/mol

IUPAC Name

3-tributylsilylpropan-1-amine

InChI

InChI=1S/C15H35NSi/c1-4-7-12-17(13-8-5-2,14-9-6-3)15-10-11-16/h4-16H2,1-3H3

InChI Key

LUGKWMHQSJGTKA-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](CCCC)(CCCC)CCCN

Origin of Product

United States

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